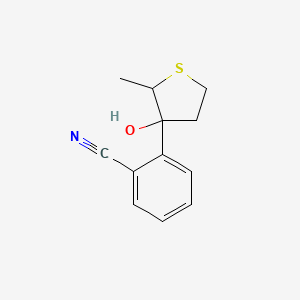
2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It features a benzonitrile group attached to a thiolane ring, which is further substituted with a hydroxyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The thiolane ring can be introduced through a series of reactions involving thiolane precursors and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the synthesis while reducing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Thiolan-3-yl derivatives: Compounds with similar thiolane ring structures but different substituents.
Hydroxybenzonitriles: Compounds with hydroxyl and nitrile groups attached to a benzene ring.
Uniqueness
2-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile is unique due to the combination of its benzonitrile group, thiolane ring, and specific substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
2-(3-hydroxy-2-methylthiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-9-12(14,6-7-15-9)11-5-3-2-4-10(11)8-13/h2-5,9,14H,6-7H2,1H3 |
Clé InChI |
AHDNYRPVQHLIIC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1)(C2=CC=CC=C2C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B13236848.png)
![2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)
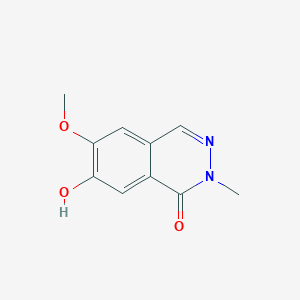
![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
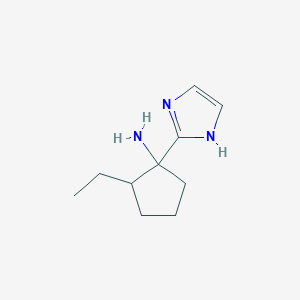
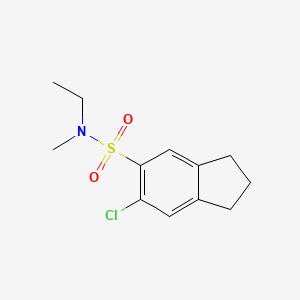
![2-Methoxy-6-[(methylamino)methyl]phenol](/img/structure/B13236897.png)
![2-Methyl-4-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13236914.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)

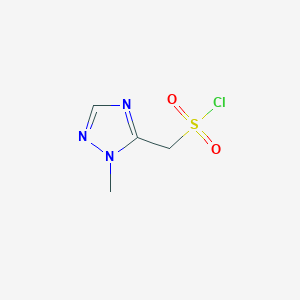
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13236941.png)
